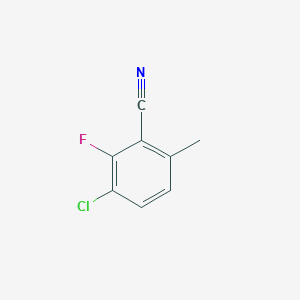

3-Chloro-2-fluoro-6-methylbenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-fluoro-6-methylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFN/c1-5-2-3-7(9)8(10)6(5)4-11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWIPKOXSSUTFSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro 2 Fluoro 6 Methylbenzonitrile and Analogues

Retrosynthetic Analysis and Strategic Approaches

Retrosynthetic analysis of 3-chloro-2-fluoro-6-methylbenzonitrile involves disconnecting the functional groups from the aromatic ring to identify potential precursors. The primary disconnections are at the carbon-halogen bonds, the carbon-nitrile bond, and the carbon-methyl bond. This leads to several strategic approaches for its synthesis. A common strategy involves the late-stage introduction of one or more functional groups onto a pre-functionalized benzene (B151609) ring. For instance, the nitrile group can be introduced via a Sandmeyer or Rosenmund-von Braun reaction from a corresponding aniline (B41778) or aryl halide, respectively fiveable.mewikipedia.org. Alternatively, the halogen atoms can be introduced onto a methylbenzonitrile scaffold. The order of introduction of these functional groups is critical to control regioselectivity due to their directing effects in electrophilic aromatic substitution reactions.

Precursor Identification and Starting Material Selection for this compound

The selection of appropriate starting materials is guided by the retrosynthetic analysis and the commercial availability of precursors. Plausible precursors for the synthesis of this compound are substituted toluenes, anilines, or benzonitriles. For example, a suitably substituted aminotoluene could serve as a starting point, with the amino group being converted to the nitrile. Another approach could start from a chlorofluorotoluene, which would then undergo nitrilation. The specific substitution pattern of the starting material is crucial for achieving the desired final product.

Table 1: Potential Precursors for this compound

| Precursor Name | Chemical Formula | Rationale for Selection |

|---|---|---|

| 3-Chloro-2-fluoro-6-methylaniline (B15303999) | C₇H₆ClFN | Can be converted to the nitrile via the Sandmeyer reaction. |

| 1-Chloro-2-fluoro-3-methylbenzene | C₇H₆ClF | Can undergo nitration followed by reduction and diazotization/cyanation or direct cyanation. |

| 2-Fluoro-6-methylbenzonitrile | C₈H₆FN | Could be chlorinated, although regioselectivity might be an issue. |

Direct Synthesis Routes of this compound

The direct synthesis of this compound can be approached through several methodologies, each focusing on the introduction of a specific functional group.

Halogenation Strategies (Chlorination, Fluorination)

Halogenation of an aromatic ring is a common method for introducing chloro and fluoro substituents. researchgate.net

Chlorination: The introduction of a chlorine atom onto a 2-fluoro-6-methylbenzonitrile precursor could be achieved through electrophilic aromatic substitution using reagents like chlorine gas (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃). The directing effects of the existing fluoro, methyl, and nitrile groups would need to be carefully considered to achieve the desired 3-chloro substitution. N-chlorosuccinimide (NCS) can also be used as a chlorinating agent, sometimes offering milder reaction conditions. researchgate.net

Fluorination: Direct fluorination of an aromatic ring with fluorine gas is highly exothermic and often non-selective. A more common and controlled method is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt derived from a corresponding aniline. For instance, starting from 3-amino-2-chloro-6-methylbenzonitrile, diazotization followed by treatment with fluoroboric acid (HBF₄) would yield the diazonium tetrafluoroborate, which upon heating, would produce the desired this compound.

Nitrile Group Introduction Methodologies

The introduction of the nitrile group is a key step in the synthesis of benzonitriles.

Sandmeyer Reaction: This reaction is a versatile method for introducing a nitrile group onto an aromatic ring starting from an aniline. wikipedia.org For the synthesis of this compound, 3-chloro-2-fluoro-6-methylaniline would be treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. Subsequent reaction with a copper(I) cyanide solution would yield the target benzonitrile (B105546).

Rosenmund-von Braun Reaction: This method involves the reaction of an aryl halide with copper(I) cyanide to produce an aryl nitrile. fiveable.me For example, 1-bromo-3-chloro-2-fluoro-6-methylbenzene could be reacted with CuCN at elevated temperatures to install the nitrile group.

From Amides: Primary amides can be dehydrated to form nitriles using reagents such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂). wikipedia.orgebsco.com Thus, 3-chloro-2-fluoro-6-methylbenzamide could serve as a direct precursor.

Methyl Group Installation Techniques

While it is more common to start with a methylated precursor, it is theoretically possible to introduce a methyl group onto a pre-functionalized benzonitrile.

Friedel-Crafts Alkylation: This reaction involves the alkylation of an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst. However, applying this to a highly substituted and deactivated ring like 3-chloro-2-fluorobenzonitrile would be challenging and likely result in low yields and potential side reactions.

Synthesis of Structural Analogues and Isomers of this compound

The synthesis of structural analogues and isomers provides valuable insight into the methodologies that could be applied to the target compound.

2-Chloro-6-fluorobenzonitrile: This isomer has been synthesized from 2-chloro-6-nitrobenzonitrile via a halogen exchange reaction with potassium fluoride. Another route involves the dehydration of 2-chloro-6-fluorobenzaldehyde oxime. A multi-step synthesis starting from 3-chloro-2-methylaniline (B42847) has also been reported, involving diazotization, fluorination, and subsequent ammoxidation. researchgate.net

3-Fluoro-4-methylbenzonitrile: A synthetic route to this isomer involves the reaction of methyl 2-(4-cyano-2-fluorophenyl)acetate with anhydrous calcium chloride in N,N-dimethylacetamide. chemicalbook.com

6-Chloro-2-fluoro-3-methylbenzonitrile: This isomer is commercially available, suggesting established synthetic pathways exist. hxchem.netsinfoochem.com

Table 2: Synthetic Routes for Selected Analogues and Isomers

| Compound | Starting Material(s) | Key Reaction(s) | Reference |

|---|---|---|---|

| 2-Chloro-6-fluorobenzonitrile | 2-Chloro-6-nitrobenzonitrile, KF | Halogen exchange | |

| 2-Chloro-6-fluorobenzonitrile | 3-Chloro-2-methylaniline | Diazotization, Fluorination, Ammoxidation | researchgate.net |

The synthesis of these related compounds highlights the utility of common organic reactions such as diazotization, halogen exchange, and the manipulation of various functional groups on the benzene ring to achieve the desired substitution pattern. These strategies form the foundation for devising a plausible synthetic route to this compound.

Divergent and Convergent Synthetic Pathways

In chemical synthesis, divergent and convergent strategies offer distinct approaches to building complex molecules.

A divergent synthesis begins with a central core molecule that is sequentially elaborated. wikipedia.org One pathway aims to generate a library of compounds by reacting a single starting material with a diverse set of reactants. wikipedia.org Another divergent approach involves adding successive generations of building blocks to a central core, a method commonly used in the synthesis of dendrimers. wikipedia.org For a polysubstituted benzonitrile, a divergent approach might start with a simpler, functionalized benzonitrile, which is then subjected to a series of different reactions to add or modify substituents, potentially leading to a family of related compounds. This strategy is particularly useful for creating molecular libraries for screening purposes. nih.gov

Regioselective Synthesis Considerations

Achieving the correct 1-cyano-2-fluoro-3-chloro-6-methyl substitution pattern is a significant challenge due to the directing effects of the substituents on the aromatic ring. libretexts.org The synthesis of such densely functionalized molecules is notoriously difficult. thieme-connect.com The order in which the functional groups are introduced is critical to the success of the synthesis. libretexts.orgpressbooks.pub

Directing Effects: The methyl group (-CH₃) is an activating group and directs incoming electrophiles to the ortho and para positions. The halogen atoms, fluorine (-F) and chlorine (-Cl), are deactivating yet also ortho-, para-directing. The nitrile group (-CN) is strongly deactivating and a meta-director. A successful synthetic plan must navigate these competing influences to ensure each new substituent is added at the desired position.

Strategic Approaches: The synthesis of polysubstituted arenes often requires multi-step sequences. pressbooks.pub One established method for introducing a nitrile group is the Sandmeyer reaction, which converts an aryl diazonium salt, derived from an aniline, into the corresponding nitrile using a copper(I) cyanide catalyst. wikipedia.orgdoubtnut.com For instance, the synthesis of the related compound 2-chloro-6-fluorobenzonitrile has been achieved starting from 3-chloro-2-methylaniline through a sequence of diazotization, fluorination (a Balz–Schiemann type reaction), and subsequent ammoxidation of the methyl group to the nitrile. researchgate.net This highlights a viable strategy where the amino group is used to direct the placement of other substituents before being converted to the nitrile.

The synthesis of 1,2,3,4-tetrasubstituted benzenes, which share the same substitution pattern as the target molecule, is a recognized challenge in organic chemistry. pdx.edunih.govnih.gov Recent methods have utilized aryne intermediates to construct these congested rings with high regioselectivity. thieme-connect.comnih.gov

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficiency and yield of any synthetic route depend heavily on the optimization of reaction conditions, including the choice of catalysts, temperature, pressure, and solvents.

Catalyst Systems and Reaction Accelerators

Catalysts are crucial for many of the key transformations in benzonitrile synthesis.

Ammoxidation: The industrial conversion of substituted toluenes to benzonitriles, known as ammoxidation, is a vapor-phase reaction that relies on complex metal oxide catalysts. tue.nl Catalysts comprising mixtures of transition metal oxides such as those containing vanadium, chromium, antimony, bismuth, nickel, cobalt, and molybdenum have been shown to be effective. medcraveonline.comgoogle.com For example, a mixed oxide catalyst of V, Cr, Sb, and Bi on a silica gel support has been used for the ammoxidation of toluene (B28343). google.com

Sandmeyer Reaction: This classic reaction for converting aryl amines to aryl cyanides (benzonitriles) traditionally uses copper(I) cyanide (CuCN) as both a reagent and a catalyst. wikipedia.orgmasterorganicchemistry.com Modern variations may employ mixtures of Cu(I) and Cu(II) salts, along with ligands and phase-transfer catalysts, to improve yields and reaction conditions. wikipedia.orgnih.gov

Other Catalytic Methods: Palladium-catalyzed reactions are instrumental in modern organic synthesis for forming carbon-carbon and carbon-nitrogen bonds. mdpi.com Triruthenium clusters have been investigated for the catalytic hydrogenation of benzonitrile to benzylamine, demonstrating the role of metal complexes in transformations of the nitrile group. acs.org

Below is a table summarizing various catalytic systems used in the synthesis of benzonitrile and its analogues.

Interactive Data Table: Catalyst Systems in Benzonitrile Synthesis| Reaction Type | Substrate | Catalyst System | Product | Reference |

| Ammoxidation | Toluene | Mixed transition metal oxides (V, Cr, Sb, Bi) | Benzonitrile | google.com |

| Ammoxidation | Toluene, Xylenes, Chlorotoluenes | Transition metal (Ni, Co, V, Mo, W) oxide clusters in β-zeolite pores | Benzonitrile, Methylbenzonitriles, Chlorobenzonitriles | medcraveonline.com |

| Sandmeyer Reaction | Aniline (via diazonium salt) | Copper(I) cyanide (CuCN) | Benzonitrile | wikipedia.org |

| Sandmeyer-type Bromination | Arenediazonium salts | CuBr / CuBr₂ with 1,10-phenanthroline | Aryl bromides | nih.gov |

| Hydrogenation | Benzonitrile | Triruthenium clusters | Benzylamine | acs.org |

| C-H Functionalization | Methylarenes | 2,4,6-triphenylpyrylium tetrafluoroborate (organic dye) | Aryl nitriles | chemrxiv.org |

Temperature, Pressure, and Solvent Effects

The physical conditions of a reaction are critical parameters that must be fine-tuned to maximize product yield and purity.

Temperature: Reaction temperatures vary widely depending on the specific transformation. Diazotization reactions for the Sandmeyer sequence are typically performed at low temperatures (0–10°C) to prevent the decomposition of the unstable diazonium salt. prepchem.comdoubtnut.com The subsequent cyanation step is often run at elevated temperatures, between 60°C and 70°C. prepchem.com In contrast, gas-phase ammoxidation reactions require very high temperatures, often in the range of 340–480°C. google.com The synthesis of benzonitrile from benzaldehyde (B42025) has been optimized at 120°C. researchgate.net

Pressure: While many laboratory-scale syntheses are conducted at atmospheric pressure, industrial processes like ammoxidation may be performed under high pressure to increase reaction rates and efficiency. chemrxiv.org

Solvent: The choice of solvent is crucial as it affects the solubility of reagents, reaction kinetics, and product stability. The Sandmeyer reaction is often carried out in an aqueous medium. prepchem.com However, other solvents like acetonitrile are also used, which can influence catalyst solubility and reaction efficiency. nih.govacs.org The synthesis of benzonitrile from benzaldehyde has been shown to be effective in paraxylene, using an ionic liquid as a co-solvent and catalyst. researchgate.net

The table below illustrates the diverse conditions employed in the synthesis of benzonitriles.

Interactive Data Table: Reaction Conditions for Benzonitrile Synthesis| Reaction | Temperature | Pressure | Solvent | Key Reagents | Reference |

| Diazotization of Aniline | 5-10°C | Atmospheric | Water / HCl | Aniline, NaNO₂, HCl | prepchem.com |

| Sandmeyer Cyanation | 60-70°C | Atmospheric | Water | Benzenediazonium chloride, KCN, CuSO₄ | prepchem.com |

| Ammoxidation of Toluene | 340-480°C | Not specified | Gas Phase | Toluene, NH₃, O₂ | google.com |

| Sandmeyer-type Chlorination | 65°C | Atmospheric | Acetonitrile | N-(prop-2-yn-1-ylamino) pyridines, isopentyl nitrite, CuCl₂ | nih.gov |

| Synthesis from Benzaldehyde | 120°C | Atmospheric | Paraxylene / Ionic Liquid | Benzaldehyde, Hydroxylamine (B1172632) salt | researchgate.net |

Purification and Isolation Techniques for this compound

After the chemical synthesis is complete, the crude product must be isolated from the reaction mixture and purified to remove byproducts, unreacted starting materials, and catalysts. For a solid organic compound like this compound, several standard techniques are applicable. edubull.com

Extraction: Liquid-liquid extraction is commonly used to separate the desired organic product from an aqueous reaction mixture. The crude product is partitioned into an organic solvent in which it is highly soluble, leaving water-soluble impurities behind. savemyexams.com

Filtration: This is a fundamental technique to separate a solid product from a liquid. reachemchemicals.com Vacuum filtration is often employed to speed up the process and efficiently dry the collected crystals.

Recrystallization: This is one of the most powerful methods for purifying impure solid compounds. savemyexams.com The principle relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. The impure solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. allen.in

Distillation: While primarily used for purifying liquids, distillation can be used to purify solid compounds that are stable at their boiling point, or to remove volatile solvents from the purified product under reduced pressure. edubull.comallen.in

Chromatography: Column chromatography is a highly effective technique for separating compounds based on their differential adsorption onto a stationary phase (like silica gel or alumina). edubull.com The mixture is applied to the top of a column, and a solvent (the mobile phase) is passed through, carrying the components down the column at different rates, allowing for their separation and collection in pure fractions. edubull.com

The final selection of purification methods depends on the physical properties of this compound and the nature of the impurities present in the crude product.

Based on a thorough review of available scientific literature, a detailed experimental analysis focusing solely on the advanced spectroscopic and crystallographic characterization of this compound is not presently available. Published research with specific, experimentally determined data for this exact compound—including Fourier Transform Infrared (FT-IR), Fourier Transform Raman (FT-Raman), and Nuclear Magnetic Resonance (NMR) spectra—could not be located.

To provide a scientifically accurate article as requested, specific experimental data is essential. Without access to peer-reviewed studies on this compound, generating an article with detailed, factual data tables and in-depth analysis for each specified subsection is not possible. The content would be speculative and would not meet the required standards of scientific accuracy and detailed research findings.

General spectroscopic characteristics can be predicted based on the functional groups present in the molecule and by comparing it to similar, well-documented compounds. researchgate.netresearchgate.netijtsrd.com For instance:

FT-IR and FT-Raman: The nitrile (C≡N) stretching vibration is typically a sharp, intense band in the region of 2220-2240 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. researchgate.net Vibrations corresponding to C-Cl, C-F, and C-CH₃ bonds, as well as various aromatic ring stretching and bending modes, would also be present at their characteristic frequencies.

¹H and ¹³C NMR: The proton NMR spectrum would likely show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts of the aromatic protons would be influenced by the positions of the chloro, fluoro, methyl, and nitrile substituents. Similarly, the carbon NMR spectrum would display unique resonances for each carbon atom in the molecule, with the nitrile carbon appearing significantly downfield. prensipjournals.comprensipjournals.com

However, providing precise peak assignments, chemical shifts, and coupling constants, as required by the detailed outline, would necessitate access to experimental data that is not currently in the public domain. Therefore, the creation of the requested article with the specified level of detail and accuracy cannot be fulfilled at this time.

Advanced Spectroscopic and Crystallographic Characterization of 3 Chloro 2 Fluoro 6 Methylbenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy of 3-Chloro-2-fluoro-6-methylbenzonitrile

Fluorine (¹⁹F) NMR

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. huji.ac.ilbiophysics.org Due to the 100% natural abundance and high magnetogyric ratio of the ¹⁹F nucleus, it provides sharp signals and a wide range of chemical shifts, making it an invaluable tool for structural elucidation. huji.ac.ilbiophysics.org

For this compound, a ¹⁹F NMR spectrum would be expected to show a singlet for the single fluorine atom, unless there are other fluorine atoms within the molecule to couple with. The chemical shift of this signal would be influenced by the electronic environment created by the adjacent chloro, methyl, and nitrile groups on the benzene (B151609) ring. The specific chemical shift value, reported in parts per million (ppm) relative to a standard like trichlorofluoromethane (B166822) (CFCl₃), would be a key identifier for this compound. colorado.edu

Table 1: Hypothetical ¹⁹F NMR Data for this compound (Note: This table is for illustrative purposes only, as no experimental data was found.)

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

| Expected Range | Singlet (s) | N/A | C2-F |

Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption bands are typically associated with π → π* transitions of the benzene ring.

The substitution pattern on the benzonitrile (B105546) core, including the chloro, fluoro, and methyl groups, would be expected to influence the wavelength of maximum absorption (λmax) and the molar absorptivity (ε). These substituents can cause bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima compared to unsubstituted benzonitrile. A UV-Vis spectrum of this compound would be a characteristic fingerprint of its electronic structure.

Table 2: Hypothetical UV-Vis Absorption Data for this compound (Note: This table is for illustrative purposes only, as no experimental data was found.)

| λmax [nm] | Molar Absorptivity (ε) [L mol⁻¹ cm⁻¹] | Solvent | Assignment |

| Expected Range | Value | Common UV-Vis Solvents | π → π* |

Single Crystal X-ray Diffraction Analysis of this compound and Analogues

Single-crystal X-ray diffraction is a powerful technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. lcc-toulouse.fr This analysis would reveal the crystal system, space group, molecular geometry, and intermolecular interactions of this compound.

Crystal System and Space Group Determination

The initial step in single-crystal X-ray diffraction analysis is the determination of the unit cell parameters and the crystal system (e.g., monoclinic, orthorhombic). The systematic absences in the diffraction pattern would then allow for the determination of the space group, which describes the symmetry elements present in the crystal lattice. For example, a study on a related compound, 2-chloro-6-methylbenzonitrile, revealed it crystallizes in the monoclinic system with the space group P21. researchgate.net

Molecular Geometry and Bond Parameters

A successful crystallographic study would provide precise bond lengths and bond angles for this compound. This data would offer insights into the effects of the various substituents on the geometry of the benzene ring and the nitrile group. For instance, the C-Cl, C-F, and C-C≡N bond lengths could be compared to those in similar structures to understand electronic effects.

Table 3: Hypothetical Crystallographic Data for this compound (Note: This table is for illustrative purposes only, as no experimental data was found.)

| Parameter | Value |

| Crystal system | e.g., Monoclinic |

| Space group | e.g., P2₁/c |

| a [Å] | Value |

| b [Å] | Value |

| c [Å] | Value |

| α [°] | 90 |

| β [°] | Value |

| γ [°] | 90 |

| Volume [ų] | Value |

| Z | Value |

Computational and Theoretical Investigations of 3 Chloro 2 Fluoro 6 Methylbenzonitrile

Quantum Chemical Methodologies Applied to 3-Chloro-2-fluoro-6-methylbenzonitrile

Quantum chemical methods are fundamental tools for investigating the molecular structure, properties, and reactivity of chemical compounds. For a molecule like this compound, these computational techniques can provide insights that are complementary to experimental data.

Density Functional Theory (DFT) has become one of the most popular and versatile computational methods in quantum chemistry due to its favorable balance between accuracy and computational cost. nih.govacs.org DFT calculations are used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov A comprehensive theoretical study of a molecule typically utilizes DFT with a specific functional and basis set to justify experimental results and predict molecular properties. rsc.org

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that is widely employed for the study of organic molecules. It combines the strengths of both Hartree-Fock theory and DFT by incorporating a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources. This approach often yields highly accurate results for molecular geometries and energies. prensipjournals.comprensipjournals.com

The choice of basis set is also crucial for the accuracy of DFT calculations. Basis sets are sets of mathematical functions used to build the molecular orbitals.

6-311+G(d,p): This is a Pople-style basis set. The "6-311" indicates that core orbitals are described by a single function (composed of 6 primitive Gaussian functions), while valence orbitals have more flexibility, being described by three functions (composed of 3, 1, and 1 primitive Gaussians). The "+" signifies the addition of diffuse functions, which are important for describing anions and weak interactions. The "(d,p)" indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for more accurate descriptions of bonding.

6-311++G(d,p): This basis set is an extension of the former, with the "++" indicating that diffuse functions are added to hydrogen atoms as well as the heavy atoms. This is particularly useful for systems where hydrogen atoms may carry a partial negative charge or are involved in hydrogen bonding.

For related benzonitrile (B105546) derivatives, calculations using the B3LYP functional with basis sets like 6-311++G(d,p) have been successfully used to optimize molecular geometries and predict vibrational spectra and other molecular properties. rsc.orgprensipjournals.com

Ab-initio (Latin for "from the beginning") methods are computational chemistry methods based on quantum mechanics that are not parameterized with experimental data. The Hartree-Fock (HF) method is the most fundamental ab-initio method. wikipedia.org It approximates the many-electron wavefunction of a system as a single Slater determinant, which is an antisymmetrized product of one-electron wavefunctions (spin-orbitals). wikipedia.orgq-chem.com

In the HF approximation, each electron moves in the average electric field created by all other electrons, neglecting explicit electron-electron correlation. youtube.com While this simplification makes the calculations computationally less demanding than more advanced methods, it also means that HF theory systematically overestimates bond energies and provides less accurate results for systems where electron correlation is significant. libretexts.org

Despite its limitations, the HF method is a valuable tool. It provides a qualitative understanding of molecular structure and is often used as a starting point for more sophisticated, correlation-corrected ab-initio methods. q-chem.com For many organic molecules, HF predictions of molecular structure are very useful. q-chem.com In comparative studies, both DFT and HF methods are often employed to characterize a molecule, with the results being compared against experimental data to validate the computational approaches. prensipjournals.comprensipjournals.com

Molecular Structure Optimization and Geometric Parameters

A primary application of quantum chemical methods is the determination of the equilibrium geometry of a molecule. mdpi.com This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. cnr.it The procedure starts with an initial guess of the molecular geometry and iteratively adjusts the atomic coordinates until the forces on the atoms are negligible and the energy is at a minimum. mdpi.com

Once the geometry is optimized, key structural parameters such as bond lengths, bond angles, and dihedral angles can be extracted. These parameters define the three-dimensional structure of the molecule. For substituted benzene (B151609) derivatives, computational methods can reveal distortions in the benzene ring caused by the substituents. researchgate.net For example, the presence of electron-withdrawing or electron-donating groups can lead to slight elongations or contractions of C-C bonds and deviations from the ideal 120° angles of a perfect hexagon. derpharmachemica.com

While specific computational data for this compound is not available in the reviewed literature, the following tables illustrate how such data would typically be presented.

| Bond | Calculated Value (Å) |

|---|---|

| C-Cl | Data not available in searched sources |

| C-F | Data not available in searched sources |

| C-C (ring) | Data not available in searched sources |

| C-CH₃ | Data not available in searched sources |

| C-CN | Data not available in searched sources |

| C≡N | Data not available in searched sources |

| Angle | Calculated Value (°) |

|---|---|

| C-C-Cl | Data not available in searched sources |

| C-C-F | Data not available in searched sources |

| C-C-C (ring) | Data not available in searched sources |

| C-C-CH₃ | Data not available in searched sources |

| C-C-CN | Data not available in searched sources |

| Angle | Calculated Value (°) |

|---|---|

| Cl-C-C-F | Data not available in searched sources |

| F-C-C-C(CH₃) | Data not available in searched sources |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For this compound, a key area of conformational flexibility would be the rotation of the methyl (-CH₃) group around the C-C single bond connecting it to the benzene ring.

While the benzene ring itself is largely planar, the orientation of the methyl group's hydrogen atoms relative to the adjacent fluorine atom and the rest of the ring could lead to different conformers with slightly different energies. A computational conformational analysis would involve calculating the molecule's potential energy as a function of the dihedral angle defining the methyl group's rotation. This would identify the most stable (lowest energy) conformation and determine the energy barriers for rotation between different conformations. nih.gov Such studies are crucial for understanding the dynamic behavior of molecules. nobelprize.org However, specific conformational analysis studies for this compound have not been identified in the surveyed literature.

Electronic Structure Analysis

Beyond geometric parameters, computational methods provide a detailed picture of the electronic structure of a molecule. This analysis is key to understanding its reactivity, spectroscopic properties, and intermolecular interactions.

Key aspects of electronic structure analysis include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. rsc.org A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP is a map of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. rsc.org

Mulliken Atomic Charges: This analysis partitions the total electron density of the molecule among its constituent atoms, providing an estimate of the partial charge on each atom. This information helps in understanding the charge distribution and dipole moment of the molecule.

For various substituted benzonitriles and related aromatic compounds, DFT calculations have been used to determine these electronic properties, providing insights into intramolecular charge transfer, reactivity sites, and potential applications in materials science. prensipjournals.comresearchgate.net

Frontier Molecular Orbitals (HOMO-LUMO Gap)

Frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and chemical reactivity of a molecule. wikipedia.orglibretexts.org The HOMO acts as an electron donor, while the LUMO is the electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE). wikipedia.org This gap is a significant indicator of molecular stability and reactivity; a smaller gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.orglibretexts.org For aromatic compounds like this compound, the presence of both electron-donating (methyl) and electron-withdrawing (chloro, fluoro, nitrile) groups influences the energies of these orbitals. The HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions. Computational studies on similar benzonitrile derivatives show that these calculations are key to understanding intramolecular charge transfer processes.

Table 1: Illustrative Frontier Molecular Orbital Properties for a Substituted Benzonitrile Note: These values are representative examples for this class of compounds and not specific experimental or calculated values for this compound.

| Orbital | Energy (eV) | Description |

| LUMO | -1.5 | Characterized by π* orbitals of the phenyl ring and cyano group. |

| HOMO | -7.0 | Characterized by π orbitals of the aromatic ring. |

| Energy Gap (ΔE) | 5.5 | Indicates high kinetic stability. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. researchgate.netdergipark.org.tr The MEP map displays the electrostatic potential on the electron density surface, using a color scale to denote different potential regions. researchgate.net

Red/Yellow Regions: Indicate negative electrostatic potential, representing electron-rich areas. These sites are susceptible to electrophilic attack. researchgate.netresearchgate.net

Blue Regions: Indicate positive electrostatic potential, representing electron-poor areas. These sites are prone to nucleophilic attack. researchgate.netresearchgate.net

Green Regions: Represent neutral or zero potential areas.

For this compound, the MEP map is expected to show significant negative potential (red/yellow) around the highly electronegative nitrogen atom of the nitrile group and, to a lesser extent, the fluorine and chlorine atoms. dergipark.org.tr These areas are the primary sites for electrophilic interactions. Conversely, the hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential (blue), making them susceptible to nucleophilic attack. researchgate.net This analysis helps in understanding intermolecular interactions and identifying reactive sites. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the Lewis-like bonding structure, charge distribution, and intramolecular interactions within a molecule. wisc.edumpg.de It examines charge transfer (or electron delocalization) from filled "donor" NBOs to empty "acceptor" NBOs. aimspress.com The stabilization energy, E(2), associated with these interactions quantifies their strength. aimspress.com

In this compound, key interactions would include the delocalization of lone pair electrons from the nitrogen (n), fluorine (n), and chlorine (n) atoms to the antibonding π* orbitals of the aromatic ring. This analysis reveals the nature of hyperconjugative and resonance effects within the molecule. Higher E(2) values signify stronger interactions, indicating greater electron delocalization and increased molecular stability. aimspress.com This method provides a more nuanced picture of electron distribution than simple atomic charge schemes.

Table 2: Representative Donor-Acceptor Interactions from NBO Analysis for a Halogenated Benzonitrile Note: This table provides examples of interactions and stabilization energies typically observed in similar molecules.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (N) | π* (C-C) | ~5-10 |

| LP (F) | σ* (C-C) | ~2-4 |

| LP (Cl) | σ* (C-C) | ~1-3 |

| π (C-C) | π* (C-C) | ~15-25 |

Mulliken Atomic Charge Distribution

In this compound, the high electronegativity of the nitrogen, fluorine, and chlorine atoms is expected to result in them carrying a significant negative Mulliken charge. researchgate.net Consequently, the carbon atoms bonded to these electronegative atoms, as well as the other carbons in the aromatic ring, will likely exhibit positive charges. The hydrogen atoms of the methyl group are also expected to be positively charged. semanticscholar.org This charge distribution pattern is fundamental to predicting the molecule's electrostatic interactions.

Table 3: Hypothetical Mulliken Atomic Charge Distribution Note: The values are illustrative and represent a plausible charge distribution based on the principles of electronegativity for this molecule.

| Atom | Charge (a.u.) |

| N (nitrile) | -0.45 |

| C (nitrile) | +0.10 |

| F | -0.35 |

| Cl | -0.20 |

| C (aromatic) | +0.05 to +0.25 |

| C (methyl) | -0.15 |

| H (methyl) | +0.10 |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are powerful tools for predicting spectroscopic properties, which can then be correlated with experimental data to confirm molecular structure and understand vibrational and electronic behavior. cardiff.ac.uk

Computed Vibrational Frequencies and Intensities (IR, Raman)

Theoretical vibrational spectra (Infrared and Raman) can be calculated using quantum chemical methods like DFT. researchgate.netresearchgate.net These calculations predict the frequencies of the normal modes of vibration, along with their corresponding IR intensities and Raman activities. cardiff.ac.uk By comparing the computed spectrum with the experimental one, a detailed assignment of the observed vibrational bands to specific molecular motions can be achieved. ijtsrd.com

For this compound, the key vibrational modes include:

C≡N stretching: A strong and characteristic band expected in the 2220-2240 cm⁻¹ region. researchgate.net

C-H stretching: Aromatic and aliphatic C-H stretching vibrations typically appear in the 2900-3100 cm⁻¹ range.

Aromatic C=C stretching: Multiple bands are expected between 1400-1600 cm⁻¹.

C-F and C-Cl stretching: These vibrations are expected in the fingerprint region, typically below 1200 cm⁻¹, with C-F stretching at a higher frequency than C-Cl stretching.

CH₃ group vibrations: Asymmetric and symmetric stretching and bending modes. researchgate.net

Table 4: Expected Vibrational Modes and Frequency Ranges Note: These are general frequency ranges for the specified functional groups and are not precise calculated values for the title compound.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR/Raman) |

| C-H Stretching (Aromatic) | 3000 - 3100 | Medium / Strong |

| C-H Stretching (Methyl) | 2925 - 3000 | Medium / Strong |

| C≡N Stretching | 2220 - 2240 | Strong / Strong |

| C=C Stretching (Aromatic) | 1400 - 1600 | Medium-Strong / Strong |

| C-F Stretching | 1000 - 1200 | Strong / Weak |

| C-Cl Stretching | 600 - 800 | Strong / Medium |

Electronic Transition Predictions (UV-Vis)

UV-Visible spectroscopy probes the electronic transitions within a molecule, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. shivajicollege.ac.intaylorfrancis.com Time-Dependent Density Functional Theory (TD-DFT) is a common computational method used to predict the electronic absorption spectra of molecules. It provides information on the wavelength of maximum absorption (λmax), oscillator strength (f), and the nature of the electronic transitions (e.g., π → π* or n → π*). truman.edu

For an aromatic system like this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the benzene ring. truman.edu The substituents on the ring will cause shifts in the absorption bands compared to unsubstituted benzene. Computational predictions can help assign the observed absorption bands to specific electronic transitions, providing insight into the molecule's electronic structure. youtube.com

Table 5: Illustrative Predicted Electronic Transition Data Note: This table shows the type of data obtained from TD-DFT calculations and is not specific to the title compound.

| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| ~270 | 0.05 | HOMO → LUMO | π → π |

| ~220 | 0.85 | HOMO-1 → LUMO, HOMO → LUMO+1 | π → π |

Reactivity Prediction and Mechanistic Insights via Computational Modeling

Computational modeling serves as a powerful tool in modern chemistry for predicting the reactivity of molecules and elucidating complex reaction mechanisms. For this compound, theoretical investigations provide critical insights into its electronic structure and how this structure dictates its chemical behavior. By employing quantum mechanical methods, such as Density Functional Theory (DFT), researchers can model the molecule's properties and forecast its journey through a chemical reaction, identifying the most probable pathways and the energetic profiles of transient states.

Electron-Withdrawing Effects of Substituents (Chlorine, Fluorine, Nitrile)

The reactivity of the benzene ring in this compound is significantly influenced by its substituents: a chlorine atom, a fluorine atom, and a nitrile (-CN) group. Both halogens and the nitrile group are classified as electron-withdrawing groups (EWGs), which decrease the electron density of the aromatic ring. This deactivation occurs through two primary electronic mechanisms: the inductive effect and the resonance effect.

The inductive effect is the withdrawal of electron density through the sigma (σ) bonds due to the high electronegativity of the atoms in the substituent relative to carbon. Fluorine is the most electronegative element, followed by chlorine and the nitrogen of the nitrile group. Consequently, all three substituents exert a strong inductive pull, drawing electron density away from the aromatic ring and making it less nucleophilic.

The interplay of these effects makes the aromatic ring of this compound electron-deficient and thus more susceptible to nucleophilic attack, a key feature in predicting its reaction pathways. masterorganicchemistry.com

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring Electron Density |

|---|---|---|---|

| Chlorine (Cl) | Strongly Withdrawing (-I) | Weakly Donating (+R) | Electron-Withdrawing (Deactivating) |

| Fluorine (F) | Very Strongly Withdrawing (-I) | Weakly Donating (+R) | Electron-Withdrawing (Deactivating) |

| Nitrile (CN) | Strongly Withdrawing (-I) | Strongly Withdrawing (-R) | Strongly Electron-Withdrawing (Strongly Deactivating) |

Predicted Reaction Pathways and Transition States

Given the electron-deficient nature of the aromatic ring, a prominent predicted reaction pathway for this compound is nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com Computational modeling is instrumental in mapping out the energetic landscape of such reactions. prensipjournals.com The SNAr mechanism typically proceeds through a two-step addition-elimination process. youtube.com

Addition Step: A nucleophile attacks the carbon atom bearing a leaving group (in this case, likely the fluorine or chlorine atom), breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com

Elimination Step: The leaving group departs, and the aromaticity of the ring is restored, yielding the final substituted product. youtube.com

| Step | Computational Task | Information Obtained |

|---|---|---|

| 1 | Geometry Optimization of Reactants | Lowest energy structures of this compound and the nucleophile. |

| 2 | Identification of Potential Reaction Sites | Analysis of molecular electrostatic potential to find electron-poor carbons susceptible to attack. |

| 3 | Transition State (TS) Search | Locating the geometry and energy of the highest point on the reaction path (e.g., for the formation of the Meisenheimer complex). mcmaster.ca |

| 4 | Frequency Calculation | Confirmation of a true transition state (characterized by one imaginary frequency). scm.com |

| 5 | Intermediate Optimization | Calculating the structure and energy of the Meisenheimer complex. |

| 6 | Reaction Path Following | Confirming that the identified transition state connects the reactants to the intermediate. |

| 7 | Calculation of Activation Energy | Energy difference between the transition state and reactants, which determines the reaction rate. |

Predicted Collision Cross Sections

The collision cross section (CCS) is a crucial physicochemical property that reflects the size and shape of an ion in the gas phase. It is increasingly used alongside mass-to-charge ratio (m/z) in ion mobility-mass spectrometry (IM-MS) for more confident identification of small molecules. nih.gov Theoretical and computational methods play a vital role in predicting CCS values, especially when experimental standards are unavailable. nih.gov

Prediction of CCS can be achieved through several computational approaches: nih.gov

Trajectory Methods (TM): These methods simulate the trajectories of buffer gas molecules (like helium or nitrogen) colliding with the ion to calculate the average momentum transfer and, from that, the CCS. This is computationally intensive but often highly accurate.

Machine Learning (ML) Models: In recent years, ML models have become popular for their speed and accuracy. mdpi.com These models are trained on large datasets of experimentally measured CCS values and molecular descriptors (features that encode structural and chemical information). Once trained, they can rapidly predict CCS values for new molecules. nih.govnih.gov

While experimental or predicted CCS data for this compound is not available in public databases, a predicted value for the closely related isomer, 6-Chloro-2-fluoro-3-methylbenzonitrile , is available. This provides a valuable estimate of the expected CCS for this class of compounds. The prediction for this isomer highlights the utility of computational tools in generating data that aids in analytical identification. nih.gov

| Compound | Predicted CCS (Ų) | Prediction Method | Source |

|---|---|---|---|

| 6-Chloro-2-fluoro-3-methylbenzonitrile | 23.8 | Machine Learning / Computational Model | PubChem nih.gov |

Applications and Advanced Derivative Synthesis of 3 Chloro 2 Fluoro 6 Methylbenzonitrile

3-Chloro-2-fluoro-6-methylbenzonitrile as a Versatile Synthetic Building Block

This compound is a highly functionalized aromatic compound prized as a versatile building block in organic synthesis. The reactivity of the molecule is dictated by its distinct functional groups: the nitrile moiety, the carbon-chlorine bond, the carbon-fluorine bond, and the aromatic ring itself. The nitrile group can undergo hydrolysis, reduction, or participate in cycloaddition reactions to form heterocyclic systems. The halogen substituents, with their differing reactivity, allow for selective transformations such as nucleophilic aromatic substitution or cross-coupling reactions, providing pathways to introduce new functionalities onto the benzene (B151609) ring. This multi-faceted reactivity allows chemists to strategically elaborate the molecule into more complex structures for various applications.

Derivatization for Target-Oriented Synthesis

The specific arrangement of substituents on the benzonitrile (B105546) ring makes this compound an ideal starting material for target-oriented synthesis, where the goal is to produce complex molecules with specific functions.

The nitrile group of this compound is a key functional handle for the synthesis of nitrogen-containing heterocycles, most notably pyrimidines. bu.edu.egorientjchem.org Pyrimidines are a critical class of compounds in medicinal chemistry due to their presence in nucleic acids and their wide range of biological activities. orientjchem.orggsconlinepress.com Synthetic strategies often involve the condensation of the benzonitrile with amidines or other bifunctional reagents to construct the pyrimidine (B1678525) ring. bu.edu.eg This approach has been successfully employed to create complex derivatives, such as triazole-pyrimidine-methylbenzonitrile cores, which have been investigated for their therapeutic potential. nih.gov The synthesis of such heterocyclic systems demonstrates the utility of the benzonitrile precursor in generating libraries of compounds for drug discovery programs. nih.gov

Beyond simple heterocycles, this compound is a starting point for the multi-step synthesis of highly functionalized and complex molecules. An important example is its use in the preparation of advanced intermediates for potent enzyme inhibitors. For instance, the structurally related aniline (B41778), 3-chloro-2-fluoroaniline, is used to construct highly substituted pyrimidine systems that are key components of 5,6-dihydro-pyrimido[4,5-b] bu.edu.egoxazepine derivatives. researchgate.net These complex scaffolds have been identified as potent inhibitors of the epidermal growth factor receptor (EGFR), highlighting the role of the original chloro- and fluoro-substituted aromatic ring in building intricate and biologically active molecules. researchgate.net

Applications in Medicinal Chemistry via Derivative Synthesis

The true value of this compound as a building block is realized in the biological applications of its derivatives. The presence of chlorine and fluorine atoms can significantly enhance the pharmacological properties of a molecule, a common strategy in drug design. nih.govchemrxiv.org

Derivatives incorporating the methylbenzonitrile core have been designed and synthesized as novel dual antagonists for the A₂A and A₂B adenosine (B11128) receptors. nih.gov These receptors are crucial targets in the tumor microenvironment, and their antagonists are being investigated as promising agents for cancer immunotherapy. nih.gov Furthermore, related compounds have been developed as potent inhibitors of EGFR, a key target in oncology. researchgate.net The synthesis of these targeted agents underscores the importance of this benzonitrile derivative in generating new therapeutic candidates.

Research Findings on Derivatives

| Derivative Class | Therapeutic Target | Potential Application |

|---|---|---|

| Triazole-pyrimidine-methylbenzonitrile derivatives | A₂A/A₂B Adenosine Receptors | Cancer Immunotherapy nih.gov |

Potential in Materials Science and Polymer Chemistry

While the primary applications of this compound derivatives have been in medicinal chemistry, its structural features suggest potential utility in materials science. Fluorinated benzonitrile building blocks are used in the synthesis of advanced materials, such as emitters for organic light-emitting diodes (OLEDs). These compounds can form the basis of molecules exhibiting thermally activated delayed fluorescence (TADF), a key mechanism for achieving high efficiency in OLEDs. The electron-withdrawing nature of the nitrile and halogen groups, combined with the aromatic core, provides a platform for designing materials with specific electronic and photophysical properties.

Development of Novel Reagents and Intermediates

This compound is not only a precursor to final target molecules but also a valuable intermediate for the development of other novel reagents. The functional groups can be selectively modified to produce a new generation of building blocks. For example, the nitrile group can be reduced to an aminomethyl group or hydrolyzed to a carboxylic acid, creating entirely new reactive handles on the trifunctionalized benzene ring. The chloro and fluoro groups can be subjected to various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl, alkyl, or amino substituents, thereby generating a diverse library of complex intermediates for further synthetic exploration.

Future Directions and Emerging Research Avenues for 3 Chloro 2 Fluoro 6 Methylbenzonitrile

Exploration of Novel Synthetic Methodologies

The development of efficient and regioselective synthetic routes to polysubstituted benzonitriles like 3-chloro-2-fluoro-6-methylbenzonitrile is a significant area of ongoing research. Future explorations are likely to focus on late-stage functionalization and novel coupling strategies to improve yield, reduce steps, and increase molecular diversity.

One promising avenue is the application of C-H activation methodologies. Directing group-assisted C-H functionalization could enable the introduction of the chloro, fluoro, or methyl groups onto a simpler benzonitrile (B105546) precursor in a highly controlled manner. This approach would represent a more atom-economical alternative to traditional multi-step syntheses that often rely on classical diazotization and Sandmeyer reactions.

Another area of interest is the development of novel fluorination and chlorination reagents that offer greater selectivity and milder reaction conditions. The use of flow chemistry for such hazardous reactions could also provide better safety profiles and scalability.

Below is a table comparing potential novel synthetic strategies with a conventional approach.

| Methodology | Potential Starting Material | Key Transformation | Anticipated Advantages |

| C-H Activation | 2-fluoro-6-methylbenzonitrile | Directed C-H chlorination | Higher atom economy, fewer steps |

| Cross-Coupling | 2,3-dichloro-6-methylbenzonitrile | Nucleophilic fluorination (e.g., Buchwald-Hartwig amination conditions adapted for fluorination) | Milder conditions, broader substrate scope |

| Flow Chemistry | 3-Amino-2-fluoro-6-methylbenzonitrile | Diazotization and chlorination in a continuous flow reactor | Enhanced safety, improved reaction control, scalability |

| Conventional Route | 3-Chloro-2-fluoro-6-methylaniline (B15303999) | Sandmeyer reaction (diazotization followed by cyanation) | Well-established, predictable outcomes |

Advanced Spectroscopic Characterization Techniques

While standard spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry are essential for routine characterization, future research will likely employ more advanced methods to gain deeper structural insights, particularly for complex derivatives of this compound.

Two-dimensional NMR (2D NMR) techniques, including COSY, HSQC, and HMBC, will be invaluable for unambiguously assigning the proton and carbon signals, especially in cases where the substitution pattern leads to complex splitting patterns or overlapping signals. For instance, the correlation between the methyl protons and the adjacent quaternary carbons can be definitively established using HMBC.

Solid-state NMR (ssNMR) could be employed to study the crystalline forms and polymorphic nature of this compound and its derivatives. This is particularly relevant for pharmaceutical applications where polymorphism can affect solubility and bioavailability.

Advanced Mass Spectrometry (MS) techniques, such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), will be crucial for confirming the elemental composition and for fragment analysis to further corroborate the structure.

A hypothetical dataset for the advanced characterization of this compound is presented below.

| Technique | Parameter | Expected Observation/Data | Information Gained |

| 19F NMR | Chemical Shift (δ) | -110 to -140 ppm | Confirmation of the fluorine environment and coupling with aromatic protons. |

| 2D NMR (HMBC) | Correlations | Correlation between methyl protons and C2, C6, and C1 of the benzene (B151609) ring. | Unambiguous assignment of quaternary carbons. |

| High-Resolution MS | m/z | [M+H]+ with high mass accuracy (e.g., within 5 ppm) | Confirmation of the elemental formula (C8H5ClFN). |

Deeper Mechanistic Understanding through Combined Experimental and Theoretical Studies

A thorough understanding of reaction mechanisms is critical for optimizing synthetic routes and predicting the reactivity of this compound. Future research will likely involve a synergistic approach combining experimental kinetic studies with theoretical calculations.

Density Functional Theory (DFT) and Hartree-Fock (HF) calculations can be used to model reaction pathways, calculate activation energies of transition states, and predict the regioselectivity of further functionalization reactions. prensipjournals.comprensipjournals.com For example, DFT could be used to rationalize the observed regioselectivity in electrophilic aromatic substitution reactions on the this compound ring by calculating the electron density at different positions.

Experimental techniques such as in-situ reaction monitoring using technologies like ReactIR or process NMR can provide real-time kinetic data to validate the theoretical models. This combined approach can lead to a more profound understanding of substituent effects and reaction dynamics.

Expansion of Synthetic Utility for Diverse Applications

The unique electronic and steric properties of this compound make it an attractive building block for various applications, particularly in medicinal chemistry and materials science.

In medicinal chemistry , this compound can serve as a key intermediate for the synthesis of kinase inhibitors, where the specific substitution pattern can be crucial for binding to the target protein. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further diversification. Its fluorinated nature can enhance metabolic stability and binding affinity. researchgate.net

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into chemical synthesis to minimize environmental impact. nih.gov Future research on the synthesis of this compound will likely focus on developing more sustainable methodologies.

Key areas for improvement include:

Use of Greener Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with more benign alternatives such as 2-methyltetrahydrofuran or cyclopentyl methyl ether.

Catalysis: Employing catalytic methods, including photocatalysis, to reduce the use of stoichiometric reagents and minimize waste. nih.gov

Process Intensification: Utilizing continuous flow reactors to improve safety, efficiency, and scalability, while potentially reducing solvent usage.

Waste Reduction: Designing synthetic routes with higher atom economy and fewer steps to minimize the generation of byproducts. nih.gov

The table below outlines potential green chemistry improvements for a hypothetical synthesis step.

| Conventional Approach | Green Alternative | Green Chemistry Principle(s) Addressed |

| Chlorination using SO2Cl2 in Dichloromethane | Catalytic chlorination with NaCl/Oxone® in Acetonitrile/Water | Use of safer solvents, catalysis, waste prevention |

| Nitrile synthesis via Sandmeyer reaction (using CuCN) | Palladium-catalyzed cyanation from an aryl halide | Reduction of heavy metal waste, milder reaction conditions |

By focusing on these emerging research avenues, the scientific community can unlock the full potential of this compound as a valuable building block for a new generation of functional molecules and materials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-chloro-2-fluoro-6-methylbenzonitrile, and how can purity (>97%) be ensured?

- Methodology :

- Halogenation and nitrile introduction : Start with substituted toluene derivatives (e.g., 2-fluoro-6-methyltoluene). Chlorination at the 3-position using Cl₂/FeCl₃ or SOCl₂ under controlled conditions, followed by cyanation via Rosenmund-von Braun reaction with CuCN.

- Purity validation : Use HPLC (C18 column, acetonitrile/water mobile phase) and GC-MS for volatile impurities. Reference purity standards (e.g., >97% as per supplier data ).

- Crystallography : Confirm molecular structure via single-crystal X-ray diffraction using SHELX programs for refinement .

Q. How can researchers characterize the compound’s structural and electronic properties?

- Analytical techniques :

- NMR : and NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, nitrile carbon at ~115 ppm).

- IR spectroscopy : Detect nitrile stretching (~2240 cm⁻¹) and C-F/C-Cl vibrations (1090–1150 cm⁻¹).

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ at m/z 173.00 (C₈H₅ClFN⁺) .

Q. What safety protocols are critical for handling this compound?

- Hazard mitigation :

- Store at 0–6°C in airtight containers to prevent degradation .

- Use PPE (gloves, goggles) due to toxicity (Category III hazards: acute toxicity, skin/eye irritation) .

- Neutralize waste with alkaline solutions to hydrolyze nitrile groups.

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing polychlorinated-fluorinated benzonitriles be addressed?

- Experimental design :

- Use directing groups (e.g., methyl at 6-position) to control chlorination/fluorination sites.

- Optimize reaction temperature (<40°C) and stoichiometry (Cl₂:F ratio = 1:1) to minimize byproducts .

- Validate selectivity via DFT calculations (e.g., Fukui indices for electrophilic attack).

Q. What computational tools predict the compound’s reactivity in cross-coupling reactions?

- Modeling strategies :

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to assess nucleophilic/electrophilic sites.

- Molecular docking : Simulate interactions with biological targets (e.g., enzyme active sites) for drug discovery applications.

- Reference crystallographic data from SHELXL-refined structures for accuracy .

Q. How does the compound’s stability vary under acidic/basic conditions?

- Degradation studies :

- Acidic conditions : Monitor nitrile hydrolysis to carboxylic acid (e.g., HCl/H₂O, 80°C) via pH titration.

- Basic conditions : Track dehalogenation (loss of Cl/F) using ion chromatography.

- Compare stability with analogs (e.g., 3,5-dichloro-4-fluorobenzonitrile ).

Q. What role does the nitrile group play in bioisosteric replacements for drug design?

- Pharmacological applications :

- Replace carboxylate (-COOH) or amide (-CONH₂) groups with nitrile (-CN) to enhance metabolic stability and binding affinity.

- Validate bioisosterism via SAR studies (e.g., compare IC₅₀ values in kinase inhibition assays) .

Q. How can contradictory spectroscopic data from different studies be resolved?

- Data reconciliation :

- Cross-validate using orthogonal methods (e.g., X-ray vs. NMR for stereochemistry).

- Re-examine solvent effects (e.g., DMSO-d₆ vs. CDCl₃ on chemical shifts).

- Consult multi-source databases (e.g., ChemIDplus, EPA DSSTox ) for consensus spectra.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.